molecular formula C22H22N2O5 B2942497 ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-35-5

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No.: B2942497
CAS No.: 868224-35-5
M. Wt: 394.427
InChI Key: XRDDYYDETRJEJJ-UHFFFAOYSA-N
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Description

Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a unique structure that includes an isoquinoline moiety, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multiple steps. One common synthetic route includes the reaction of an appropriate isoquinoline derivative with ethyl 2-bromoacetate under basic conditions to form the ester linkage. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be compared with other esters such as ethyl acetate and ethyl benzoate. While these compounds share the ester functional group, the presence of the isoquinoline moiety in this compound imparts unique chemical and biological properties. This makes it particularly valuable in research focused on complex molecular interactions and therapeutic applications .

Properties

IUPAC Name

ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h4-13,15H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDDYYDETRJEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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